

Application Note and Protocol: Preparation of DSP-2230 Stock Solution in DMSO

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Compound of Interest		
Compound Name:	DSP-2230	
Cat. No.:	B607216	Get Quote

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

DSP-2230, also known as ANP-230, is a potent and orally active inhibitor of voltage-gated sodium channels (Nav), specifically targeting Nav1.7, Nav1.8, and Nav1.9.[1] These channels are critical for the generation and propagation of action potentials in neurons, particularly those involved in pain signaling.[1][2] By blocking these channels, **DSP-2230** reduces the influx of sodium ions, thereby inhibiting neuronal excitability and exhibiting analgesic activity.[1] Its potential for treating neuropathic pain has made it a subject of significant research.[3][4]

This document provides a detailed protocol for the preparation, storage, and handling of **DSP-2230** stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, solubility, and reproducibility of experimental results.

2. Physicochemical and Solubility Data

Quantitative data for **DSP-2230** is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of **DSP-2230**



Property	Value	Reference
Synonyms	ANP-230	[1][4]
Molecular Formula	C20H20F3N5O2	[1][5][6]
Molecular Weight	419.40 g/mol	[1][5][6]
CAS Number	1233231-30-5	[1][5][6]

| Appearance | White to off-white solid |[1] |

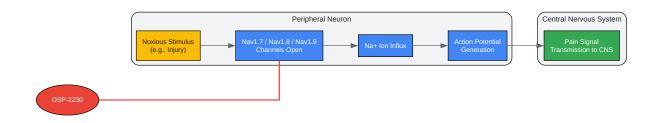
Table 2: Solubility of DSP-2230

Solvent	Solubility	Reference
DMSO	≥ 100 mg/mL (≥ 238.44 mM)	[1]

| DMSO | 125 mg/mL (298.04 mM) |[5][6] |

3. Signaling Pathway and Mechanism of Action

DSP-2230 exerts its therapeutic effect by inhibiting the function of specific voltage-gated sodium channels. The diagram below illustrates this mechanism within the context of pain signal transmission.





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Caption: Mechanism of action of **DSP-2230** in blocking pain signaling.

4. Experimental Protocols

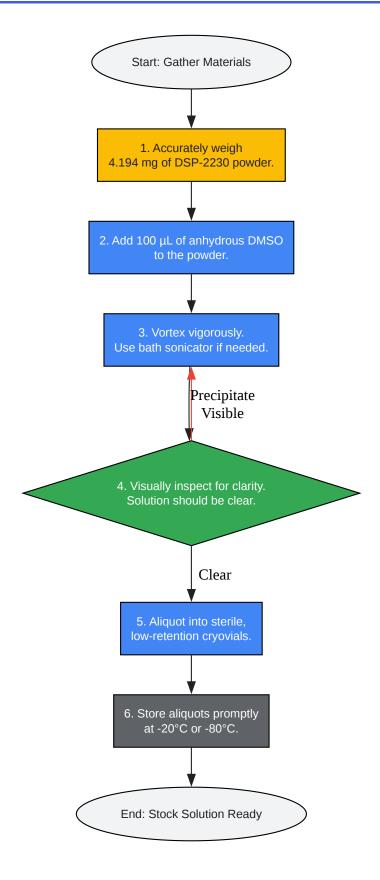
Materials and Equipment

- **DSP-2230** powder (CAS: 1233231-30-5)
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), ≥99.9% purity
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Bath sonicator
- · Calibrated micropipettes and sterile tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Preparation of a 100 mM DSP-2230 Stock Solution

This protocol details the preparation of a high-concentration stock solution. The workflow is visualized in the diagram below.





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Caption: Workflow for preparing **DSP-2230** stock solution in DMSO.



Step-by-Step Procedure:

- Calculation: To prepare a 100 mM solution, use the following formula:
 - Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
 - Mass (mg) = 0.1 mol/L x 0.0001 L x 419.4 g/mol x 1000 mg/g = 4.194 mg
- Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 4.194 mg of DSP-2230 powder into the tube.
- Solvent Addition: Using a calibrated micropipette, add 100 μ L of anhydrous or newly opened DMSO to the tube containing the **DSP-2230** powder.[1]
- Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. If any particulates remain, place the tube in a bath sonicator for 5-10 minutes until the solution is completely clear.[5][6]
- Quality Control: Visually inspect the solution against a light source to ensure there is no undissolved powder or precipitation. The solution should be clear and colorless.
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 μL) in sterile, low-protein-binding cryovials.[1][7]
- Storage: Immediately store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Refer to Table 3 for stability information.

Protocol 2: Dilution for Cell-Based Assays

The high-concentration DMSO stock must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.





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Caption: Logical workflow for serial dilution of DSP-2230 stock.

Example Dilution to 10 µM Final Concentration:

- Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 100 mM stock 1:100. For example, add 2 μL of the 100 mM stock to 198 μL of sterile cell culture medium.
 Vortex gently to mix.
- Final Dilution: Prepare the final 10 μ M working solution by diluting the 1 mM intermediate solution 1:100. For example, if the final volume in your assay well is 200 μ L, add 2 μ L of the 1 mM intermediate solution to 198 μ L of medium in the well.

5. Storage and Stability

Proper storage is essential to maintain the integrity of **DSP-2230**.

Table 3: Recommended Storage and Stability

Form	Storage Temperature	Stability	Reference
Powder	-20°C	3 years	[1][5]
Powder	4°C	2 years	[1]
DMSO Solution	-80°C	Up to 2 years	[1]

| DMSO Solution | -20°C | Up to 1 year |[1] |

Note: Always aliquot stock solutions to avoid multiple freeze-thaw cycles, which can lead to compound degradation.[1][7]



6. Safety Precautions

- DSP-2230 is for research use only. Its toxicological properties have not been fully investigated.
- Handle the compound in a well-ventilated area or chemical fume hood.
- Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
- DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with the skin and eyes.
- Consult the Safety Data Sheet (SDS) for DSP-2230 before use.

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- To cite this document: BenchChem. [Application Note and Protocol: Preparation of DSP-2230 Stock Solution in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607216#preparing-dsp-2230-stock-solution-in-dmso]

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